3-Hydroxycaprylonitrile
Description
3-Hydroxypropanenitrile (CAS 109-78-4), commonly referred to as hydracrylonitrile, is a nitrile derivative with a hydroxyl group at the β-position (C3) of a three-carbon chain. Its molecular formula is C₃H₅NO, and its structure is HOCH₂CH₂CN.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-hydroxyoctanenitrile |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-6H2,1H3 |
InChI Key |
CNXAYZCPQRIELB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Functional Groups : Nitrile (-CN) and hydroxyl (-OH).
- Reactivity : The hydroxyl group enables hydrogen bonding, increasing polarity and solubility in polar solvents, while the nitrile group participates in nucleophilic additions or reductions.
- However, standard laboratory precautions (e.g., gloves, ventilation) are advised .
Comparison with Structurally Similar Compounds
Acrylonitrile (2-Propenenitrile)
Chemical Formula: C₃H₃N CAS No.: 107-13-1 Structure: CH₂=CHCN (unsaturated nitrile with a vinyl group).
Key Difference : The hydroxyl group in 3-hydroxypropanenitrile enhances polarity but reduces reactivity compared to acrylonitrile’s conjugated system. Acrylonitrile’s toxicity necessitates stringent handling protocols, unlike its hydroxylated counterpart.
3-Hydroxyquinuclidine-3-carbonitrile
Chemical Formula : C₈H₁₁N₂O
Structure : A bicyclic tertiary alcohol with a nitrile group at the bridgehead position.
Key Difference : The quinuclidine scaffold introduces steric constraints, altering reaction pathways compared to the linear hydracrylonitrile.
Substituted Acrylonitrile Derivatives
Examples include (E)-3-Phenyl-2-(1-tosylindole-3-carbonyl)acrylonitrile () and 2-[(2-Chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile ().
Key Difference : Substituted acrylonitriles leverage aromatic systems for targeted bioactivity, whereas hydracrylonitrile serves as a simpler scaffold for foundational reactions.
Data Tables
Table 1. Comparative Functional Group Analysis
| Compound | Functional Groups | Key Reactivity |
|---|---|---|
| 3-Hydroxypropanenitrile | -OH, -CN | Nucleophilic substitution, hydrogen bonding |
| Acrylonitrile | -CN, C=C | Polymerization, Michael addition |
| 3-Hydroxyquinuclidine-3-carbonitrile | -OH, -CN, bicyclic | Sterically hindered nucleophilic reactions |
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